

Solubility of 3-Chloro-4-methylpyridine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-4-methylpyridine

Cat. No.: B042638

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This technical guide provides a comprehensive overview of the solubility of **3-Chloro-4-methylpyridine**. Due to the limited availability of quantitative solubility data in published literature, this document focuses on a theoretical solubility profile based on the compound's physicochemical properties and offers detailed experimental protocols for its empirical determination.

Introduction to 3-Chloro-4-methylpyridine

3-Chloro-4-methylpyridine is a halogenated aromatic heterocyclic compound. Its chemical structure, featuring a pyridine ring substituted with a chloro and a methyl group, makes it a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its solubility in common solvents is crucial for its application in chemical synthesis, purification, formulation, and analytical method development.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Chloro-4-methylpyridine** is presented in the table below. These properties are essential for understanding its behavior in different solvent systems.

| Property | Value | Source |
|-------------------|-----------------------------------|--------|
| Molecular Formula | C ₆ H ₆ ClN | [1] |
| Molecular Weight | 127.57 g/mol | [1] |
| Density | 1.159 g/mL at 25 °C | |
| Refractive Index | n _{20/D} 1.5310 | |
| Flash Point | 66 °C (open cup) | |
| CAS Number | 72093-04-0 | [1] |

Theoretical Solubility Profile

The principle of "like dissolves like" provides a framework for predicting the solubility of **3-Chloro-4-methylpyridine** in various solvents. The molecule's structure contains both polar and non-polar features:

- **Pyridine Ring:** The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and imparts polarity to the molecule.
- **Chloro and Methyl Groups:** The chloro group is electronegative and contributes to the molecule's polarity, while the methyl group is non-polar.

Based on these features, a qualitative solubility profile can be predicted:

- **Polar Protic Solvents (e.g., Water, Methanol, Ethanol):** The pyridine nitrogen can form hydrogen bonds with protic solvents. However, the presence of the non-polar methyl group and the overall molecular structure may limit high solubility in water. Lower aliphatic amines, which also contain a nitrogen atom, are soluble in water, but this solubility decreases with increasing molecular weight due to the larger hydrophobic alkyl part. We can expect some degree of solubility in alcohols like methanol and ethanol.
- **Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide):** These solvents can engage in dipole-dipole interactions with the polar C-Cl bond and the pyridine ring. Therefore, **3-Chloro-4-methylpyridine** is expected to have good solubility in these solvents.

- Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The presence of the methyl group and the overall aromatic character suggest that there will be some solubility in non-polar solvents, although likely less than in polar aprotic solvents.
- Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Given the presence of a chloro substituent on the molecule, good solubility is expected in chlorinated solvents due to favorable dipole-dipole interactions.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield quantitative solubility data for **3-Chloro-4-methylpyridine** in common solvents. The following table is provided to be populated by researchers upon experimental determination.

| Solvent | Temperature (°C) | Solubility (g/100 mL) | Molar Solubility (mol/L) |
|---------------------------|------------------|------------------------|--------------------------|
| Water | 25 | | |
| Methanol | 25 | | |
| Ethanol | 25 | | |
| Acetone | 25 | | |
| Toluene | 25 | | |
| Dichloromethane | 25 | | |
| Ethyl Acetate | 25 | | |
| Dimethylformamide (DMF) | 25 | | |
| Dimethyl Sulfoxide (DMSO) | 25 | | |

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, detailed protocols for two common methods of solubility determination are provided below.

5.1. Gravimetric Method

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute by evaporating the solvent.

Methodology:

- Preparation of Saturated Solution:
 - Add an excess amount of **3-Chloro-4-methylpyridine** to a known volume of the chosen solvent in a sealed container (e.g., a screw-capped vial).
 - Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended.
- Phase Separation:
 - Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has fully settled.
 - Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pre-heated or pre-cooled pipette to maintain the experimental temperature.
 - Filter the withdrawn supernatant through a syringe filter (e.g., 0.45 μm) to remove any remaining solid particles.
- Solvent Evaporation and Mass Determination:
 - Transfer the filtered supernatant to a pre-weighed, dry container.
 - Evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at a temperature below the boiling point of the solute, or using a rotary evaporator).
 - Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a vacuum oven.
 - Cool the container in a desiccator and weigh it accurately.

- Calculation:
 - The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used.

5.2. UV-Vis Spectrophotometric Method

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and is particularly useful for determining low solubilities.

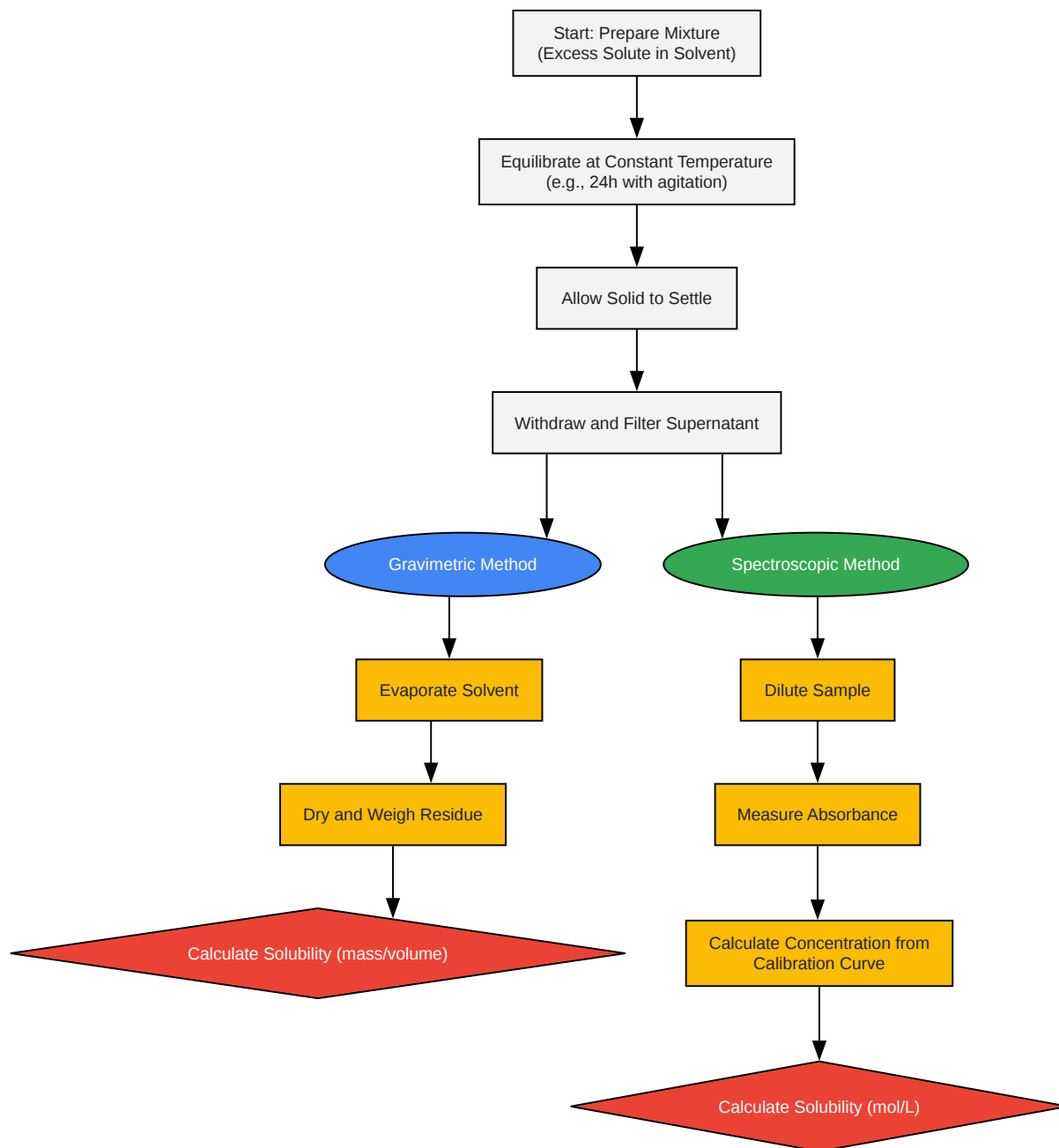
Methodology:

- Determination of Maximum Absorbance (λ_{max}):
 - Prepare a dilute solution of **3-Chloro-4-methylpyridine** in the chosen solvent.
 - Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λ_{max}).
- Preparation of Calibration Curve:
 - Prepare a series of standard solutions of **3-Chloro-4-methylpyridine** of known concentrations in the chosen solvent.
 - Measure the absorbance of each standard solution at λ_{max} .
 - Plot a graph of absorbance versus concentration to create a calibration curve.
- Preparation and Analysis of Saturated Solution:
 - Prepare a saturated solution as described in the gravimetric method (Step 1).
 - After equilibration and settling, withdraw a sample of the supernatant and filter it.
 - Dilute a known volume of the filtered supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
 - Measure the absorbance of the diluted solution at λ_{max} .

- Calculation:
 - Use the equation of the calibration curve to determine the concentration of the diluted solution.
 - Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.



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Caption: Experimental workflow for determining the solubility of **3-Chloro-4-methylpyridine**.

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References

- 1. 3-Chloro-4-methylpyridine | C₆H₆ClN | CID 2762925 - PubChem [pubchem.ncbi.nlm.nih.gov]
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